![molecular formula C16H12F3N5O B14234027 N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide CAS No. 414891-74-0](/img/structure/B14234027.png)
N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a variety of methods, including the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Hydrazinecarboxamide Moiety: This step involves the reaction of the quinazoline derivative with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the phenyl or quinazoline rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Applications De Recherche Scientifique
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with similar structural features.
Quinazolin-4-ones: A class of compounds with a quinazoline core and various substituents.
Uniqueness
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
414891-74-0 |
|---|---|
Formule moléculaire |
C16H12F3N5O |
Poids moléculaire |
347.29 g/mol |
Nom IUPAC |
1-phenyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-21-12-9-5-4-8-11(12)13(22-14)23-24-15(25)20-10-6-2-1-3-7-10/h1-9H,(H2,20,24,25)(H,21,22,23) |
Clé InChI |
MNRQMRDNPHQTTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


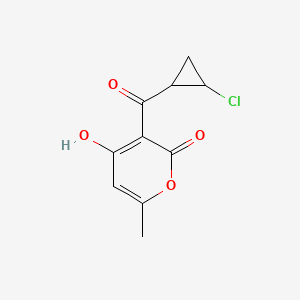
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
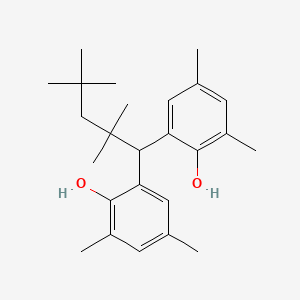
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
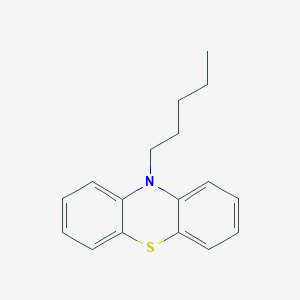

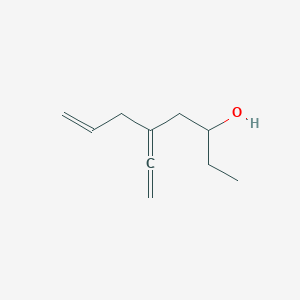
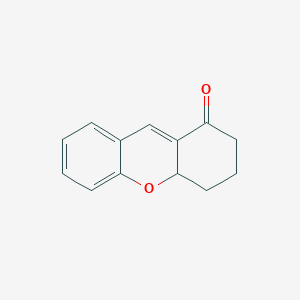
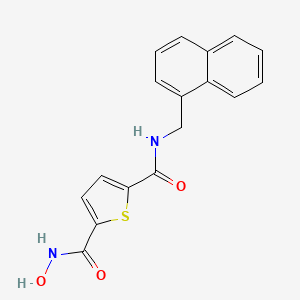
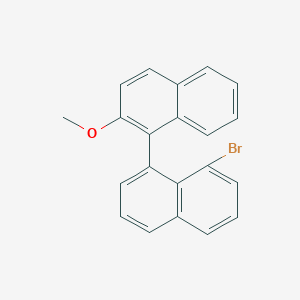
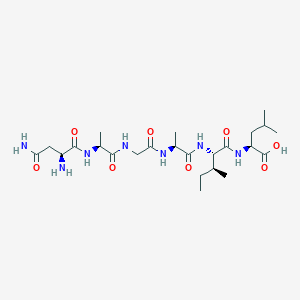
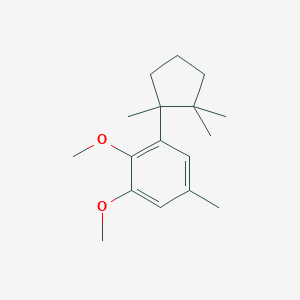
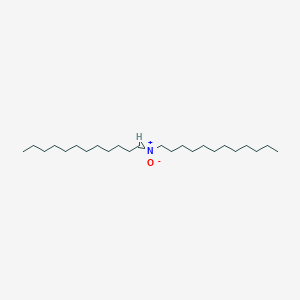
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
